molecular formula C15H15N3O B2947536 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile CAS No. 2200698-13-9

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile

Cat. No.: B2947536
CAS No.: 2200698-13-9
M. Wt: 253.305
InChI Key: YDCIOTOFKBXZMS-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a synthetically engineered small molecule that incorporates two privileged pharmacophores: a quinoline scaffold and a carbonitrile group. The quinoline core is a structure of high significance in medicinal chemistry, known for its versatile biological activities and its presence in compounds targeting a range of diseases . The strategic incorporation of the carbonitrile (CN) group at the 4-position of the quinoline ring is a critical design feature. In drug discovery, the nitrile moiety often serves as a key pharmacophore that can engage in specific, directed hydrogen bonding with biological targets, such as the backbone amides of enzymes or water molecules within active sites . This interaction can significantly enhance binding affinity and selectivity. Furthermore, the nitrile group can act as a bioisostere for carbonyl groups or other linear functionalities, fine-tuning the molecule's electronic properties and metabolic stability . The (1-methylpyrrolidin-3-yl)oxy side chain introduces a nitrogen-containing heterocycle, a structural motif prevalent in compounds designed to modulate central nervous system (CNS) targets and G-protein-coupled receptors (GPCRs). The oxygen linker and the basic nitrogen in the pyrrolidine ring can influence the molecule's solubility and its ability to interact with complementary acidic residues on protein surfaces. While the specific biological profile of this compound is a subject of ongoing research, its structure suggests potential as a key intermediate or final candidate in discovery programs. Its applications could include serving as a building block in the synthesis of more complex therapeutic agents, a potential kinase inhibitor given the prevalence of quinoline-4-carbonitriles in this field , or a ligand for probing the function of various enzymatic and receptor families. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxyquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-7-6-12(10-18)19-15-8-11(9-16)13-4-2-3-5-14(13)17-15/h2-5,8,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIOTOFKBXZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a quinoline derivative with a pyrrolidine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery.

    Industry: Utilized in the development of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Heterocyclic Moieties

  • The C4 cyano group may act as a hydrogen bond acceptor, influencing target binding .
  • 7-Chloro-4-(pyrrolidin-1-yl)quinoline: Features a pyrrolidine substituent at C4 and a chloro group at C5. The absence of a carbonitrile group reduces polarity compared to the target compound, which may alter pharmacokinetic properties .
  • 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: A hexahydroquinoline derivative with a thiophenyl group at C4 and an oxo group at C2. The saturated ring system and thiophene substituent contribute to its anti-inflammatory and cardiotonic activities, highlighting the role of core saturation and heteroaromatic substituents in biological activity .

Heterocyclic Core Variations

  • 4H-Quinolizine-3-carbonitrile Derivatives: The quinolizine core, a bicyclic system, differs from quinoline in planarity and electronic distribution. This structural distinction may reduce aromatic stacking interactions but enhance binding to specific enzymatic pockets .
  • 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds replace the quinoline core with a pyridopyrimidinone system, altering solubility and hydrogen-bonding capacity. Substituents like piperidin-4-yloxy or pyrrolidin-3-yloxy at specific positions mirror the target compound’s design, suggesting shared strategies in optimizing bioactivity .

Biological Activity

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile, identified by its CAS number 2200698-13-9, is a compound featuring a quinoline core with a nitrile group and a pyrrolidine ring. Its unique structure endows it with potential biological activities that are currently being investigated in various research contexts.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.30 g/mol
CAS Number2200698-13-9

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to diverse biological effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, influencing cellular pathways associated with disease mechanisms such as cancer and microbial infections. For instance, quinoline derivatives are known to exhibit significant anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that quinoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines. For example, quinoline derivatives have demonstrated activity against ALK and ROS1 kinases, which are critical in non-small cell lung cancer (NSCLC) treatment .

Antimicrobial Activity

Quinoline compounds have also been explored for their antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or function. The presence of the pyrrolidine moiety in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

Case Studies

  • In Vitro Studies : A study demonstrated that related quinoline compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity. For instance, compounds targeting JAK2 and FLT3 showed significant inhibition, leading to reduced cell viability in treated cultures .
  • In Vivo Efficacy : In animal models, similar quinoline derivatives were tested for their therapeutic effects against tumors. One study reported that treatment with a related compound resulted in a notable reduction in tumor size and improved survival rates compared to control groups .

Summary of Findings

The biological activity of this compound is promising due to its structural features that facilitate interactions with critical biological targets. Its potential applications span across oncology and infectious diseases, making it a compound of interest for further research.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution at the quinoline C-2 position. For example, reacting 2-chloroquinoline-4-carbonitrile with 1-methylpyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Yields can be improved by optimizing solvent polarity and reaction time. Recrystallization in ethanol or acetonitrile enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point (Mp) : Compare observed Mp (e.g., 230–232°C) with literature values to assess purity .
  • IR Spectroscopy : Confirm key functional groups (e.g., CN stretch at ~2200 cm⁻¹, C-O-C vibrations at ~1150 cm⁻¹) .
  • HPLC/MS : Quantify purity and verify molecular weight.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of quinoline-4-carbonitrile derivatives in antimicrobial studies?

  • Methodological Answer :
  • Substituent Variation : Modify the pyrrolidine moiety (e.g., alkylation or fluorination) and assess changes in bioactivity. For example, methoxy groups at C-6/C-7 of quinoline enhance lipophilicity and membrane penetration .
  • Biological Assays : Screen derivatives against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays. Compare with controls like ciprofloxacin .
  • Computational Modeling : Use docking studies to predict interactions with bacterial targets (e.g., DNA gyrase) .

Q. How can conflicting data on synthetic yields or bioactivity be resolved in quinoline derivative research?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and stoichiometry. For example, yields in DMF may vary due to residual water .
  • Bioassay Standardization : Normalize microbial inoculum size and growth media across studies. Discrepancies in MIC values may arise from strain-specific resistance .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation. Additives like hexane can induce nucleation.
  • Puckering Analysis : Use Cremer-Pople coordinates to analyze pyrrolidine ring conformation, as non-planar rings complicate crystal packing .
  • SHELX Refinement : Employ SHELXL for high-resolution X-ray data to resolve disorder in flexible substituents .

Mechanistic and Functional Studies

Q. How does the electron-withdrawing cyano group at C-4 influence the reactivity of the quinoline core?

  • Methodological Answer :
  • Electrophilic Substitution : The CN group deactivates the quinoline ring, directing substitutions to C-2/C-8 positions. Verify via nitration or halogenation experiments .
  • Spectroscopic Probes : Use ¹³C NMR to observe deshielding effects on adjacent carbons (e.g., C-3 and C-5) .

Q. What role does the 1-methylpyrrolidin-3-yloxy group play in modulating pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurements : Determine partition coefficients to assess hydrophilicity. Pyrrolidine’s basicity may enhance solubility in acidic environments (e.g., gastric fluid) .
  • Metabolic Stability : Incubate with liver microsomes to evaluate oxidative demethylation or ring-opening pathways .

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